
(2-(Pyridin-3-yl)phenyl)methanamine
Descripción general
Descripción
(2-(Pyridin-3-yl)phenyl)methanamine is an organic compound that features a phenyl group substituted with a pyridin-3-yl group and an amine group
Mecanismo De Acción
Target of Action
It is known that this compound belongs to the class of aralkylamines , which are alkylamines where the alkyl group is substituted at one carbon atom by an aromatic hydrocarbyl group . These compounds often interact with various receptors and enzymes in the body, influencing a wide range of biological processes.
Mode of Action
One study mentions the use of a similar compound in a metal-free approach for the oxidation of primary and secondary amines to their corresponding aldehydes and ketones . This suggests that (2-(Pyridin-3-yl)phenyl)methanamine might also interact with its targets through oxidation reactions .
Biochemical Pathways
Given its potential role in oxidation reactions , it could be involved in various metabolic pathways where oxidation reactions play a significant role.
Pharmacokinetics
For instance, it has a high gastrointestinal (GI) absorption score, indicating that a significant amount of the compound is likely to be absorbed by the gut after oral administration . It is also predicted to be blood-brain barrier permeant, suggesting that it can cross the blood-brain barrier and exert effects in the central nervous system .
Result of Action
Based on its potential role in oxidation reactions , it could influence the balance of oxidants and antioxidants in cells, potentially affecting cellular functions and signaling pathways.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-(Pyridin-3-yl)phenyl)methanamine typically involves the reaction of 2-bromopyridine with phenylboronic acid in the presence of a palladium catalyst, followed by the reduction of the resulting intermediate. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity are common practices in industrial settings .
Análisis De Reacciones Químicas
Types of Reactions
(2-(Pyridin-3-yl)phenyl)methanamine undergoes various types of chemical reactions, including:
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming various substituted derivatives.
Common Reagents and Conditions
Oxidation: PhI(OAc)2 and TEMPO in dry CH2Cl2.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Aldehydes and ketones.
Reduction: Amine derivatives.
Substitution: Substituted phenyl and pyridinyl derivatives.
Aplicaciones Científicas De Investigación
(2-(Pyridin-3-yl)phenyl)methanamine has several scientific research applications:
Comparación Con Compuestos Similares
Similar Compounds
(2-(Pyridin-2-yl)phenyl)methanamine: Similar structure but with the pyridinyl group at the 2-position.
(2-(Pyridin-4-yl)phenyl)methanamine: Similar structure but with the pyridinyl group at the 4-position.
(2-(Pyridin-3-yl)phenyl)ethanamine: Similar structure but with an ethyl group instead of a methylene group.
Uniqueness
(2-(Pyridin-3-yl)phenyl)methanamine is unique due to its specific substitution pattern, which can influence its reactivity and interaction with biological targets. This uniqueness makes it a valuable compound for research and development in various scientific fields .
Propiedades
IUPAC Name |
(2-pyridin-3-ylphenyl)methanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2/c13-8-10-4-1-2-6-12(10)11-5-3-7-14-9-11/h1-7,9H,8,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APSSIXBEZAGJTR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN)C2=CN=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details




Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
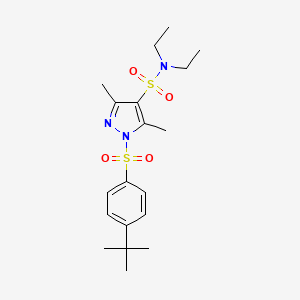
![N-[cyano(3,4,5-trimethoxyphenyl)methyl]-3-(2-fluorophenyl)propanamide](/img/structure/B2845932.png)
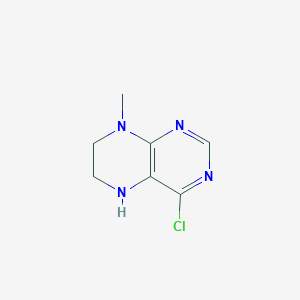

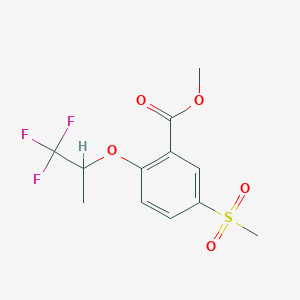
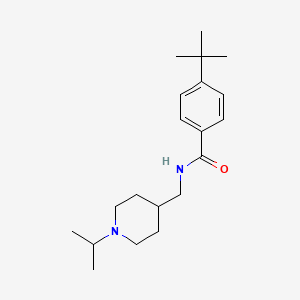
![N-(4-chlorophenyl)-2-{[5-(3,5-dimethylphenyl)-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl]sulfanyl}acetamide](/img/structure/B2845939.png)
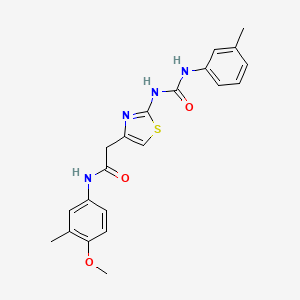
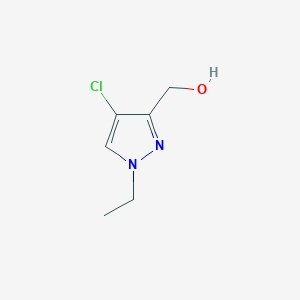
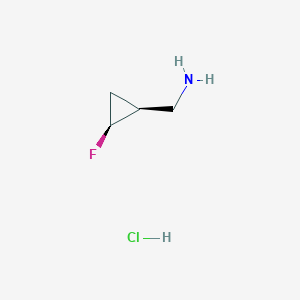
![(Z)-N-(benzo[d][1,3]dioxol-5-yl)-3-(5-(2-fluorobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanamide](/img/structure/B2845946.png)
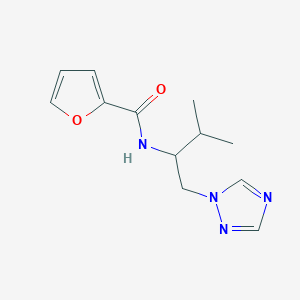
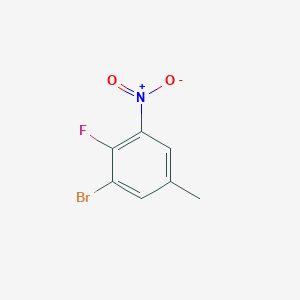
![1-(3-bromophenyl)-4-[3-(trifluoromethyl)phenyl]-1H-pyrazole](/img/structure/B2845949.png)
